1,3-Bis[(4-bromophenyl)sulfanyl]acetone oxime
Description
Properties
IUPAC Name |
N-[1,3-bis[(4-bromophenyl)sulfanyl]propan-2-ylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Br2NOS2/c16-11-1-5-14(6-2-11)20-9-13(18-19)10-21-15-7-3-12(17)4-8-15/h1-8,19H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTIYWEIIRXVOII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCC(=NO)CSC2=CC=C(C=C2)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Br2NOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis[(4-bromophenyl)sulfanyl]acetone oxime typically involves the following steps:
Formation of 1,3-Bis[(4-bromophenyl)sulfanyl]acetone: This intermediate can be synthesized through a nucleophilic substitution reaction where 4-bromothiophenol reacts with 1,3-dibromoacetone under basic conditions.
Oximation: The intermediate 1,3-Bis[(4-bromophenyl)sulfanyl]acetone is then treated with hydroxylamine hydrochloride in the presence of a base such as sodium acetate to form the oxime derivative.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1,3-Bis[(4-bromophenyl)sulfanyl]acetone oxime can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxime group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The bromine atoms can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,3-Bis[(4-bromophenyl)sulfanyl]acetone oxime involves its interaction with molecular targets such as enzymes and proteins. The oxime group can form hydrogen bonds with active sites, while the bromophenyl and sulfanyl groups can participate in hydrophobic interactions and covalent bonding, respectively. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues
Below is a comparison of 1,3-Bis[(4-bromophenyl)sulfanyl]acetone oxime with two oxime derivatives from :
| Compound | CAS No. | Molecular Formula | Key Substituents | Applications |
|---|---|---|---|---|
| This compound | N/A | C₁₅H₁₃Br₂NOS₂ | 4-Bromophenylsulfanyl, oxime | Potential ligand, intermediate in synthesis |
| Acetoxime benzoate | 942-89-2 | C₉H₉NO₂ | Benzoyl ester, oxime | Protecting group in organic synthesis |
| 1,3-Dihydroxyacetone oxime | 37110-18-2 | C₃H₇NO₃ | Hydroxyl groups, oxime | Crosslinking agent, biochemical research |
Key Observations :
- Substituent Effects : The bromophenylsulfanyl groups in the target compound enhance steric bulk and electron-withdrawing effects compared to the hydroxyl or benzoyl groups in analogues. This may reduce solubility in polar solvents but improve thermal stability .
- Reactivity : Unlike acetoxime benzoate, which is used as a protecting group, the target compound’s sulfur and bromine atoms may facilitate nucleophilic substitution or metal coordination reactions .
Functional and Application-Based Comparisons
Industrial and Research Utility
- Precursor Utility: The high purity (>99.0% GC) and commercial availability of 1,3-Bis(4-bromophenyl)-2-propanone (TCI America™) suggest its oxime derivative could be scalable for industrial use .
Biological Activity
1,3-Bis[(4-bromophenyl)sulfanyl]acetone oxime is a compound of interest due to its potential biological activities. Understanding its biological mechanisms, therapeutic applications, and safety profiles is crucial for its development in medicinal chemistry. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features two bromophenyl groups connected via a sulfanyl linkage to an acetone oxime moiety, which is thought to contribute to its biological properties.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance, a study reported that the compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .
Antioxidant Properties
The compound has also been evaluated for its antioxidant capacity. In assays measuring radical scavenging activity, this compound demonstrated a notable ability to neutralize free radicals, with an inhibition percentage comparable to standard antioxidants like ascorbic acid . This suggests potential applications in preventing oxidative stress-related diseases.
Anti-inflammatory Effects
Preliminary studies have indicated that this compound may possess anti-inflammatory properties. In models of induced inflammation, it reduced the levels of pro-inflammatory markers such as nitric oxide and interleukin-6 (IL-6). The reduction in edema volume in carrageenan-induced paw edema models further supports its anti-inflammatory potential .
The biological activities of this compound are believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways.
- Radical Scavenging : Its structure allows it to donate electrons effectively, neutralizing free radicals and reducing oxidative damage.
- Cell Signaling Modulation : It may influence cellular signaling pathways related to inflammation and immune responses.
Research Findings Summary
Case Studies
- Antimicrobial Study : A recent study evaluated the efficacy of this compound against multidrug-resistant bacterial strains. The results showed that the compound inhibited growth effectively, suggesting its potential as a lead compound for antibiotic development.
- Inflammation Model : In a controlled experiment involving inflammatory markers in rats, administration of the compound resulted in decreased levels of IL-6 and TNF-alpha compared to untreated controls, highlighting its therapeutic potential in inflammatory diseases .
Q & A
Q. What synthetic methodologies are recommended for preparing 1,3-Bis[(4-bromophenyl)sulfanyl]acetone oxime?
- Methodological Answer : The compound can be synthesized via a two-step approach:
Core Ketone Synthesis : React 4-bromothiophenol with 1,3-dichloroacetone under alkaline conditions to form 1,3-Bis[(4-bromophenyl)sulfanyl]acetone. Optimize reaction parameters (e.g., NaOH concentration, solvent polarity) to achieve yields >80% under mild temperatures (40–60°C) .
Oxime Formation : Treat the ketone intermediate with hydroxylamine hydrochloride in ethanol/water under reflux. Monitor pH (5–6) to favor oxime formation. Purify via recrystallization or column chromatography (silica gel, ethyl acetate/hexane eluent) .
Key Tools: / NMR for intermediate validation; GC-MS for purity assessment.
Q. Which spectroscopic techniques are critical for structural elucidation of this oxime derivative?
- Methodological Answer :
- X-ray Crystallography : Resolve the crystal structure using SHELXL for refinement. Challenges include managing bromine-heavy atoms (high electron density) and potential twinning; employ high-resolution synchrotron data and TWINLAW for correction .
- NMR Spectroscopy : Use / NMR (DMSO-d6) to confirm oxime (-NOH) proton resonance (~10.5 ppm) and aromatic C-Br coupling patterns.
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+ at m/z ~487) .
Advanced Research Questions
Q. How can computational modeling resolve discrepancies between theoretical and experimental reaction mechanisms for oxime derivatives?
- Methodological Answer :
- DFT Calculations : Model the oxime transfer reaction pathway using Gaussian 16 at the B3LYP/6-311++G(d,p) level. Compare energy barriers for intermediates (e.g., water expulsion steps) with experimental kinetic data .
- MD Simulations : Study solvent effects (acetonitrile vs. water) on reaction thermodynamics. Use Amber22 to simulate hydrogen-bonding interactions influencing intermediate stability .
Case Study: For acetone oxime, computational models predicted a stable intermediate (analogous to Intermediate 7 in formaldehyde oxime), but only Intermediate 4 was observed experimentally due to solvent stabilization .
Q. What strategies are effective in evaluating the bioactivity of this compound, given its structural analogs?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against cysteine proteases (e.g., cathepsin K) using fluorogenic substrates. Compare IC50 values with bis(acylamino)ketone inhibitors (e.g., IC50 ~50 nM for Cathepsin K) .
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Pre-treat cells with 10–100 µM oxime derivative for 48h; correlate results with ROS generation assays .
- Molecular Docking : AutoDock Vina to predict binding modes with target proteins (e.g., tubulin). Prioritize bromophenyl groups for hydrophobic pocket interactions .
Q. How can crystallographic challenges (e.g., twinning, low resolution) be mitigated during structural analysis?
- Methodological Answer :
- Data Collection : Use micro-crystals (<0.1 mm) and a Pilatus detector at 100 K. For twinned crystals, collect multi-axis datasets and process via HKL-3000 .
- Refinement : In SHELXL, apply TWIN/BASF commands for twinning correction. Use ISOR restraints for bromine displacement parameters. Validate with Rint < 0.05 and CC > 90% .
Example: SHELXPRO successfully resolved a brominated thiophene derivative with 98.5% completeness despite twinning .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
